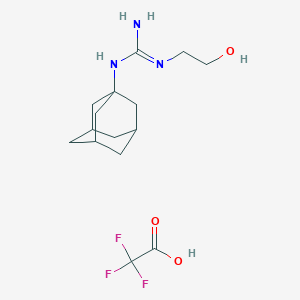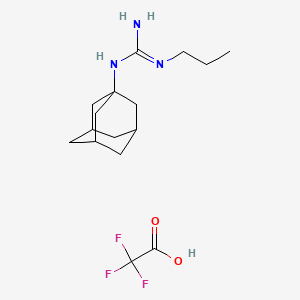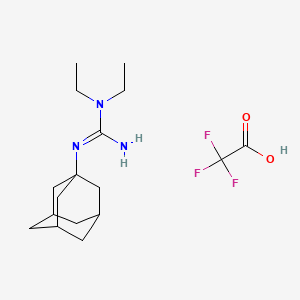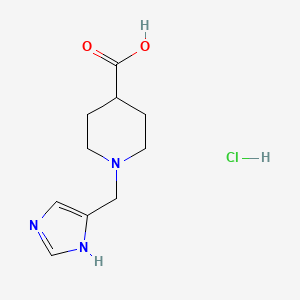![molecular formula C15H17F2N3O B7359380 N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide, also known as PF-04995274, is a small-molecule inhibitor that targets the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and respiratory disorders.
作用機序
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide selectively targets the TRPV1 ion channel, which is involved in the transmission of pain and inflammation signals in the body. By inhibiting this channel, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide can reduce the sensitivity of pain receptors and decrease the release of pro-inflammatory molecules, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have antitumor effects in vitro, suggesting its potential as a cancer therapeutic. Additionally, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
実験室実験の利点と制限
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying the TRPV1 channel and its role in various diseases. However, one limitation of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide is its selectivity for the TRPV1 channel, which may limit its usefulness in studying other ion channels or receptors.
将来の方向性
There are several potential future directions for research on N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more selective TRPV1 inhibitors that can target specific subtypes of the channel. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide in humans, as well as its potential for use in combination with other therapies. Finally, the potential antitumor effects of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide warrant further investigation, particularly in vivo studies to determine its efficacy in animal models of cancer.
合成法
The synthesis of N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide involves a multi-step process, starting with the reaction of 4,4-difluorocyclohexylmethylamine with 3-bromo-1H-indazole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including amidation and deprotection, to yield the final product.
科学的研究の応用
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. Additionally, N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide has been shown to have bronchodilatory effects in animal models of asthma and chronic obstructive pulmonary disease.
特性
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c16-15(17)7-5-10(6-8-15)9-18-14(21)13-11-3-1-2-4-12(11)19-20-13/h1-4,10H,5-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCNDICXILMIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NNC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)






![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)